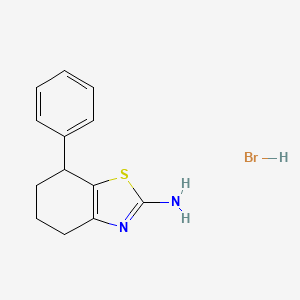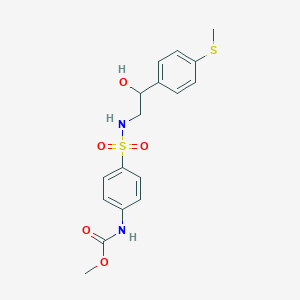![molecular formula C20H21ClN2S B2993301 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] CAS No. 893787-30-9](/img/structure/B2993301.png)
4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] is a complex organic compound characterized by its unique spiro structure This compound features a quinazoline moiety fused with a cyclohexane ring, and a 3-chlorophenylmethylsulfanyl group attached to the quinazoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazoline ring. The spirocyclohexane moiety can be introduced through a spirocyclization reaction, often involving a cyclohexanone derivative.
The 3-chlorophenylmethylsulfanyl group is usually introduced via a nucleophilic substitution reaction. This step involves the reaction of a 3-chlorobenzyl halide with a thiol or thiolate anion, forming the desired sulfanyl linkage. The final step involves the coupling of the quinazoline core with the 3-chlorophenylmethylsulfanyl group under suitable conditions, such as using a base like sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to a tetrahydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazoline moiety may also interact with nucleic acids or other biomolecules, affecting cellular processes.
相似化合物的比较
Similar Compounds
3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: Shares the chlorophenylmethylsulfanyl group but has a different core structure.
3′-Phenyl-1′H-spiro[cyclohexane-1,2′-quinazolin]-4′(3′H)-one: Similar spiroquinazoline structure but lacks the chlorophenylmethylsulfanyl group.
Uniqueness
4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] is unique due to its combination of a spiroquinazoline core with a chlorophenylmethylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S/c21-16-8-6-7-15(13-16)14-24-19-17-9-2-3-10-18(17)22-20(23-19)11-4-1-5-12-20/h2-3,6-10,13,22H,1,4-5,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENPBCRQAJMECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
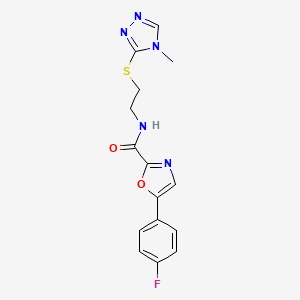
![4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2993219.png)
![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2993224.png)
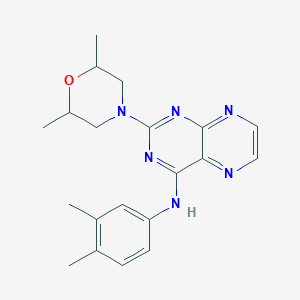
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2993228.png)
![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)
![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)
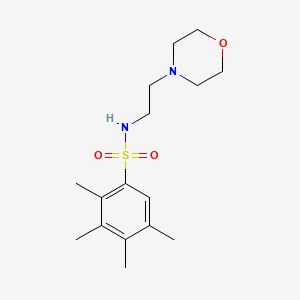
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2993239.png)
